molecular formula C22H28N4O3 B2614315 N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251630-34-8

N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No. B2614315
M. Wt: 396.491
InChI Key: XYKQZMCJSCQVRH-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, also known as M3814, is a small molecule inhibitor that targets DNA damage response (DDR) pathways. It has been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical models of cancer.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves the reaction of 2-methylcyclohexanone with hydrazine hydrate to form 2-methylcyclohexanone hydrazone, which is then reacted with 4-chlorobenzoic acid to form N-(2-methylcyclohexyl)-4-chlorobenzamide. This compound is then reacted with 3-(morpholin-4-yl)pyrazin-2-ol in the presence of a base to form the final product.

Starting Materials
2-methylcyclohexanone, hydrazine hydrate, 4-chlorobenzoic acid, 3-(morpholin-4-yl)pyrazin-2-ol, base

Reaction
2-methylcyclohexanone + hydrazine hydrate -> 2-methylcyclohexanone hydrazone, 2-methylcyclohexanone hydrazone + 4-chlorobenzoic acid -> N-(2-methylcyclohexyl)-4-chlorobenzamide, N-(2-methylcyclohexyl)-4-chlorobenzamide + 3-(morpholin-4-yl)pyrazin-2-ol + base -> N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Mechanism Of Action

N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide targets the DDR pathways, specifically the ataxia telangiectasia and Rad3-related (ATR) kinase pathway. ATR is a key regulator of the DDR, and it is activated in response to DNA damage. N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide inhibits the activity of ATR, leading to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents.

Biochemical And Physiological Effects

N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been shown to inhibit the phosphorylation of ATR substrates, leading to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents. It has also been shown to inhibit the repair of DNA damage, leading to increased cell death. N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been well-tolerated in clinical trials, with manageable side effects.

Advantages And Limitations For Lab Experiments

N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide also has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide. One area of research is the development of more potent and selective ATR inhibitors. Another area of research is the identification of biomarkers that can predict response to ATR inhibitors. Additionally, the combination of ATR inhibitors with other therapies, such as immunotherapy, is an area of active research. Finally, the clinical development of N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide in combination with other therapies for the treatment of cancer is an area of ongoing investigation.

Scientific Research Applications

N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of radiotherapy and chemotherapy. It has also been shown to sensitize cancer cells to DNA-damaging agents and inhibit the repair of DNA damage. N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been tested in several clinical trials, both as a monotherapy and in combination with other therapies.

properties

IUPAC Name

N-(2-methylcyclohexyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-4-2-3-5-19(16)25-21(27)17-6-8-18(9-7-17)29-22-20(23-10-11-24-22)26-12-14-28-15-13-26/h6-11,16,19H,2-5,12-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKQZMCJSCQVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

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